molecular formula C23H24N2O8 B4992883 Tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4992883
M. Wt: 456.4 g/mol
InChI Key: XHPWSQRIWHAMLP-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound It is characterized by its unique structure, which includes a tetrahydrofuran ring, a nitro-substituted benzodioxole, and a hexahydroquinoline core

Properties

IUPAC Name

oxolan-2-ylmethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O8/c1-12-20(23(27)31-10-13-4-3-7-30-13)21(22-15(24-12)5-2-6-17(22)26)14-8-18-19(33-11-32-18)9-16(14)25(28)29/h8-9,13,21,24H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPWSQRIWHAMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Synthesis of the Nitro-Substituted Benzodioxole: This involves nitration of a benzodioxole derivative using a mixture of nitric acid and sulfuric acid.

    Construction of the Hexahydroquinoline Core: This step often involves a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together.

    Coupling Reactions: The final step involves coupling the tetrahydrofuran ring and the nitro-substituted benzodioxole with the hexahydroquinoline core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring and the nitro group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially at the benzodioxole and hexahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Materials Science: Used in the development of new materials with unique properties.

    Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: is similar to other hexahydroquinoline derivatives and nitro-substituted benzodioxoles.

Uniqueness

    Structural Complexity: The combination of a tetrahydrofuran ring, a nitro-substituted benzodioxole, and a hexahydroquinoline core is unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

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